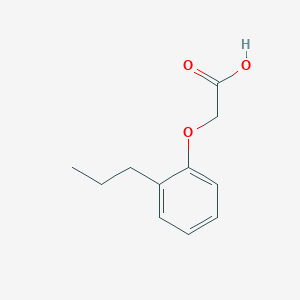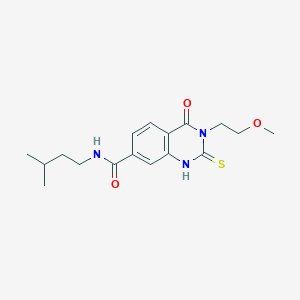
Oseltamivir-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oseltamivir-acétate, communément appelé Tamiflu, est un médicament antiviral utilisé pour traiter et prévenir la grippe A et la grippe B, les virus responsables de la grippe. C'est un inhibiteur de la neuraminidase, ce qui signifie qu'il bloque la fonction de la protéine neuraminidase virale, empêchant le virus de se propager dans l'organisme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'oseltamivir-acétate commence généralement par l'acide shikimique, un composé naturel présent dans des plantes comme l'anis étoilé chinois. Le processus implique plusieurs étapes, notamment des réactions de protection, d'oxydation, de réduction et de cyclisation. Une méthode courante implique l'utilisation de l'ester éthylique de l'acide (1S, 5R, 6S)-5-(pentane-3-oxyl)-7-oxabicyclo[4.1.0]heptane-3-carboxylique comme matière de départ. Ce composé subit une formation d'aziridine par ouverture du cycle époxy, sulfonylation et cyclisation, suivie d'une acétylation et d'une ouverture du cycle aziridine pour donner l'oseltamivir .
Méthodes de production industrielle
La production industrielle de l'oseltamivir-acétate implique souvent l'utilisation de méthodes biocatalytiques pour améliorer le rendement et réduire l'impact environnemental. Ces méthodes comprennent l'utilisation d'enzymes pour catalyser des étapes spécifiques de la synthèse, telles que la synthèse asymétrique de composants d'acides aminés et la production fermentative d'intermédiaires structurellement complexes .
Analyse Des Réactions Chimiques
Types de réactions
L'oseltamivir-acétate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.
Réduction : Réduction des groupes carbonyle en groupes hydroxyle.
Substitution : Remplacement de groupes fonctionnels par d'autres groupes, comme la substitution de groupes hydroxyle par des groupes amino.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse de l'oseltamivir-acétate comprennent :
Agents oxydants : Tels que le permanganate de potassium et le trioxyde de chrome.
Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Groupes protecteurs : Tels que les groupes tert-butyle et p-méthoxybenzyle pour protéger les groupes fonctionnels pendant les réactions.
Principaux produits formés
Le principal produit formé à partir de ces réactions est l'oseltamivir-acétate lui-même, qui est ensuite converti en sa forme active, le carboxylate d'oseltamivir, dans l'organisme .
Applications de la recherche scientifique
L'oseltamivir-acétate a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des inhibiteurs de la neuraminidase.
Biologie : Étudié pour ses effets sur la réplication virale et son utilisation potentielle dans le traitement d'autres infections virales.
Mécanisme d'action
L'oseltamivir-acétate est un prod médicament, ce qui signifie qu'il est converti en sa forme active, le carboxylate d'oseltamivir, dans l'organisme. Le carboxylate d'oseltamivir inhibe l'activité de l'enzyme neuraminidase virale, qui est essentielle à la libération de nouvelles particules virales des cellules infectées. En bloquant cette enzyme, l'oseltamivir-acétate empêche la propagation du virus dans l'organisme, réduisant la gravité et la durée des symptômes de la grippe .
Applications De Recherche Scientifique
Oseltamivir-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of neuraminidase inhibitors.
Biology: Studied for its effects on viral replication and its potential use in treating other viral infections.
Industry: Used in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Mécanisme D'action
Oseltamivir-acetate is a prodrug, meaning it is converted into its active form, oseltamivir carboxylate, in the body. Oseltamivir carboxylate inhibits the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By blocking this enzyme, this compound prevents the spread of the virus within the body, reducing the severity and duration of flu symptoms .
Comparaison Avec Des Composés Similaires
Composés similaires
L'oseltamivir-acétate fait partie d'une classe de médicaments antiviraux appelés inhibiteurs de la neuraminidase. D'autres composés de cette classe comprennent :
Zanamivir : Un autre inhibiteur de la neuraminidase utilisé pour traiter la grippe.
Peramivir : Un inhibiteur de la neuraminidase intraveineux utilisé pour les cas graves de grippe.
Laninamivir : Un inhibiteur de la neuraminidase à action prolongée utilisé dans certains pays pour le traitement de la grippe
Unicité
L'oseltamivir-acétate est unique parmi les inhibiteurs de la neuraminidase en raison de sa biodisponibilité orale, ce qui le rend pratique pour le traitement en ambulatoire. Contrairement au zanamivir, qui est inhalé, ou au peramivir, qui est administré par voie intraveineuse, l'oseltamivir-acétate peut être pris sous forme de comprimé ou de liquide, ce qui le rend plus accessible pour les patients .
Propriétés
IUPAC Name |
ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)/t15-,16+,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWASCEKXRLUKKH-GVDBMIGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2366729.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)
![6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)





